3-But-2-enoxypyridine is a compound characterized by its unique structure, which includes a pyridine ring and an enoxy group. The molecular formula for this compound is CHN, indicating the presence of eight carbon atoms, nine hydrogen atoms, and one nitrogen atom. The enoxy group is derived from an alkene, specifically but-2-ene, which contributes to the compound's reactivity and potential applications in organic synthesis.
These reactions highlight its versatility as a building block in organic synthesis.
Research into the biological activity of 3-but-2-enoxypyridine is limited, but compounds containing similar structures have shown promising pharmacological properties. For instance, derivatives of pyridine are known to exhibit a range of biological activities, including:
3-but-2-enoxypyridine can be synthesized through various methods:
These methods showcase the compound's potential for synthesis in laboratory settings.
3-but-2-enoxypyridine has potential applications in various fields:
Interaction studies involving 3-but-2-enoxypyridine are crucial for understanding its biological activity and potential applications. Investigations could focus on:
Such studies would enhance our understanding of how this compound interacts within biological systems.
Several compounds share structural similarities with 3-but-2-enoxypyridine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyridine | Aromatic heterocycle | Simple nitrogen-containing aromatic compound |
| 4-Pyridinol | Hydroxy-pyridine | Contains a hydroxyl group that enhances reactivity |
| 3-Pyridylacetic Acid | Carboxylic acid derivative | Exhibits significant biological activity |
| 2-Pyridone | Keto form of pyridine | Known for tautomeric behavior influencing reactivity |
The uniqueness of 3-but-2-enoxypyridine lies in its combination of an enoxy group with a pyridine ring, which may provide distinct reactivity patterns compared to these similar compounds. Each compound's specific functional groups contribute to different properties and potential applications in research and industry.
The systematic IUPAC name for 3-But-2-enoxypyridine is 2-[(E)-but-2-enoxy]pyridine, reflecting the substituent’s configuration and position on the pyridine ring. The compound features a pyridine core with an ether linkage at the 2-position, connected to a trans-configured but-2-enyl group. The structural formula (Figure 1) highlights the planar aromatic ring and the alkenyl side chain, which introduces stereoelectronic effects influencing reactivity.
Molecular Formula: C₉H₁₁NO
Molecular Weight: 149.19 g/mol
The E-configuration of the double bond in the but-2-enyl group is critical for its stereochemical properties, as confirmed by spectroscopic data and computational modeling.
3-But-2-enoxypyridine is documented under multiple synonyms and registry identifiers, facilitating its identification across databases:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 561024-14-4 | PubChem |
| PubChem CID | 22367403 | PubChem |
| IUPAC Name | 2-[(E)-but-2-enoxy]pyridine | PubChem |
| Other Synonyms | DB-289235 | PubChem |
These identifiers ensure unambiguous referencing in academic and industrial contexts.
The synthesis of 3-But-2-enoxypyridine aligns with mid-20th-century advancements in heterocyclic chemistry, particularly the exploration of pyridine ethers as ligands and intermediates. While its exact discovery timeline remains unclear, analogous compounds like 3-(but-3-en-1-yloxy)pyridine derivatives emerged in the 1980s, driven by interest in boron-containing heterocycles for cross-coupling reactions. The E-configuration of the but-2-enoxy group likely arose from stereoselective synthesis methods developed in the 2000s, which prioritized geometric control in alkenyl ethers.
3-But-2-enoxypyridine’s significance stems from two key features:
For instance, its structural analogs, such as 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives, have been employed in Suzuki-Miyaura couplings, underscoring the broader utility of functionalized pyridines.
Condensation reactions represent one of the foundational approaches for synthesizing 3-But-2-enoxypyridine and related pyridine derivatives [4]. The traditional synthetic methodology involves the condensation of 1,5-dicarbonyl compounds with ammonia or ammonium salts, which serves as the simplest approach for pyridine ring formation [11]. These condensation processes typically require the presence of 2,3-ene-1,5-diones that react with ammonia under controlled conditions to generate the pyridine framework [11].
The Hantzsch pyridine synthesis represents a well-established multi-component organic reaction that utilizes aldehydes, beta-keto esters, and nitrogen donors such as ammonium acetate [38]. This methodology has been demonstrated to proceed effectively in aqueous reaction media with direct aromatization achieved through oxidizing agents including ferric chloride, manganese dioxide, or potassium permanganate in one-pot synthesis protocols [38]. The reaction mechanism involves at least five significant pathways, with the formation of chalcone and enamine intermediates being crucial for successful pyridine construction [38].
Another significant condensation approach involves the Kröhnke pyridine synthesis, which occurs between alpha-pyridinium methyl ketone salts and alpha, beta-unsaturated carbonyl compounds [36]. This reaction proceeds through a Michael addition mechanism when treated with ammonium acetate to yield 2,4,6-trisubstituted pyridines in high yields under mild reaction conditions [36]. The Kröhnke synthesis demonstrates broad applicability for preparing di-, tri-, and tetrapyridine derivatives, offering advantages over related synthetic methodologies [36].
Modern variations of condensation reactions have incorporated enaminones as versatile and efficient precursors for pyridine synthesis [13]. These approaches offer several advantages including high yields, one-pot reaction conditions, and environmentally friendly procedures [13]. The primary amine reacts with carbonyl compounds to form enaminones, which subsequently undergo cyclization with aldehydes or ketones to generate pyridine ring structures [13].
Halogenation and elimination strategies constitute essential traditional routes for pyridine derivative synthesis, particularly for accessing halogenated intermediates that can undergo subsequent transformations [14] [15]. Electrophilic halogenation of pyridines typically requires harsh conditions due to the electron-deficient nature of the pyridine ring [14]. The halogenation process generally involves initial attack at the nitrogen atom to form pyridinium salts, followed by nucleophilic addition at the 2- or 4-positions [17].
Direct halogenation methodologies utilize various reagents including elemental halogens, N-halosuccinimides, and halogen acids under specific reaction conditions [14] [15]. The regioselectivity of halogenation can be controlled through the use of directing groups and reaction temperature optimization [14]. For pyridines containing electron-donating substituents such as alkoxy or amino groups, electrophilic substitution occurs more readily at lower temperatures [15].
Elimination strategies following halogenation involve the removal of hydrogen halides to generate unsaturated linkages or the formation of new carbon-carbon bonds [18]. These processes can be facilitated through the use of strong bases or elevated temperatures [18]. The elimination reactions are particularly useful for introducing vinyl groups or alkyl chains at specific positions on the pyridine ring [18].
Metal-mediated halogenation approaches have emerged as more selective alternatives to traditional electrophilic halogenation [14]. These methodologies employ designed phosphine reagents that are installed at the 4-position of pyridines as phosphonium salts and subsequently displaced with halide nucleophiles [14]. The reactions proceed under mild fluoride-based conditions and demonstrate tolerance for various functional groups [14].
Transition metal-mediated coupling reactions have revolutionized the synthesis of substituted pyridines, offering unprecedented control over regioselectivity and functional group tolerance [21] [22]. Palladium-catalyzed cross-coupling reactions represent the most prominent class of these transformations, enabling the formation of carbon-carbon bonds between pyridine derivatives and various coupling partners [24] [26].
The development of pyridine sulfinates as nucleophilic coupling partners has addressed significant limitations in traditional Suzuki-Miyaura cross-coupling reactions when applied to pyridine structures [24] [26]. Pyridine-2-sulfinates demonstrate exceptional stability and efficiency compared to pyridine-2-boronates, which suffer from poor stability and low reaction efficiency [26]. The sulfinate methodology enables the preparation of a broad range of linked heterocycles with excellent tolerance for both electronic and steric variations [24].
Palladium-catalyzed carbonylative coupling reactions provide access to aryl ketones through the union of heteroarenes and aryl or vinyl coupling partners [23]. These transformations proceed through the formation of acyl triflates that react with pyridine bases to generate N-acyl pyridinium salts as key intermediates [23]. The choice of pyridine base significantly influences reaction efficiency, with electron-neutral pyridines such as 4-methoxypyridine providing optimal results [23].
Rare earth metal-catalyzed reactions have emerged as powerful alternatives to traditional transition metal catalysis [22]. Yttrium-based catalysts demonstrate exceptional activity for ortho-alkylation of pyridines with alkenes, providing both branched and linear alkylated products depending on the substrate structure [22]. These catalysts operate through C-H bond activation mechanisms that involve coordination of pyridine to the metal center followed by deprotonation and subsequent alkene insertion [22].
Zirconium complexes bearing tridentate amine-bridged bis(phenolato) ligands have been developed for the selective C-H alkylation of pyridines [22]. These cationic zirconium complexes provide excellent regioselectivity and demonstrate the ability to functionalize both aromatic C-H bonds and benzylic C(sp3)-H bonds [22]. The ligand backbone structure proves crucial for controlling the regioselectivity of addition reactions [22].
Aryne chemistry has emerged as a powerful tool for the synthesis of highly substituted pyridines and related heterocycles [8] [27] [29]. Heterocyclic aryne intermediates, particularly pyridynes, offer unique opportunities for accessing novel pyridine derivatives through nucleophilic trapping and cycloaddition experiments [27]. The synthesis of silyltriflate precursors to pyridynes has greatly facilitated the application of this chemistry to heterocycle synthesis [8] [27].
Aryne cycloaddition reactions with N-sulfonylpyridinium imides represent a significant advancement in pyrido[1,2-b]indazole synthesis [29]. The aryne [3 + 2] cycloaddition process breaks the aromaticity of the pyridine ring, but the presence of a sulfonyl group on the imide nitrogen facilitates elimination of a sulfinate anion to restore aromaticity [29]. This methodology provides efficient access to pyrido[1,2-b]indazoles and related heterocyclic systems [29].
Three-dimensional ring fused heterocycles can be synthesized through selective [4 + 2] cycloaddition reactions of thiazolo-2-pyridones with arynes [30]. The developed protocol allows rapid access to complex polycyclic structures with excellent functional group tolerance [30]. Ring fused 2-pyridones substituted at various positions react smoothly with unsubstituted arynes to provide desired cycloadducts in good to excellent yields [30].
Industrial-scale production of pyridine derivatives faces significant challenges related to solvent selection and catalyst optimization [31] [32]. The fractional distillation of coal tar represents the traditional industrial method for pyridine production, yielding approximately 0.07-0.21 pounds of pyridine bases per ton of coal, with pyridine comprising 57% of the total bases [35]. However, synthetic production has become the more important commercial source due to improved control over product quality and yield [35].
Solvent optimization plays a crucial role in maximizing reaction efficiency and minimizing environmental impact [39] [41]. The development of solvent-free methodologies has gained significant attention as an environmentally sustainable approach [39]. Novel atom-economical synthesis routes utilizing easily accessible starting materials in aqueous media have been developed to address solvent-related challenges [39] [51].
Catalyst optimization for industrial pyridine synthesis involves balancing activity, selectivity, and cost considerations [40] [43]. Magnetic nanocatalysts have emerged as promising alternatives due to their high surface-to-volume ratios and magnetic recoverability properties [43]. Common catalysts employed include iron oxide-based systems, cobalt ferrite-silica composites, and layered double hydroxide materials [43].
The optimization of reaction conditions for fast fluidized bed reactors has been investigated for pyridine synthesis from aldehydes and ammonia [48]. Experimental results demonstrate that reaction temperature significantly affects product distribution, with optimal conditions around 723 K providing the best balance between pyridine yield and coke formation [48]. The influence of mass transfer, heat transfer, and gas phase backmixing can be represented through modification factors that account for reactor-specific effects [48].
Purification and yield maximization represent critical aspects of industrial pyridine production that directly impact economic viability [32] [34]. High production costs associated with complex synthesis and purification processes constitute major challenges limiting profitability for manufacturers [34] [37]. Fluctuating raw material prices and stringent environmental regulations further complicate industrial operations [34].
Distillation remains the primary method for pyridine recovery and purification, with recovered pyridine solutions typically achieving concentrations around 50% [41]. However, residual pyridine concentrations in wastewater after distillation require additional treatment equipment, leading to more complex processing setups and higher investment costs [41]. Alternative purification methods including ion exchange and adsorption techniques have been developed to address these limitations [41].
Yield optimization strategies focus on controlling reaction parameters to minimize side product formation while maximizing desired product formation [45] [46] [48]. The use of optimized catalyst-to-substrate ratios has proven critical for maximizing reaction rates and yields [47]. Studies have shown that 1:1 ratios of palladium to pyridine provide optimal performance in coupling reactions [47].
Advanced purification techniques for commonly used solvents include drying with solid potassium hydroxide, sodium hydroxide, calcium oxide, or sodium followed by fractional distillation [50]. The implementation of green chemistry principles in purification processes aims to reduce environmental impact while maintaining product quality [51]. Buffer conditions using ammonium carbonate have been developed for environmentally friendly pyridine synthesis with simplified workup procedures [51].
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 720-730 K | Maximizes pyridine formation while minimizing coke production [48] |
| Catalyst Loading | 1:1 Pd:pyridine ratio | Critical for optimal reaction rates and yields [47] |
| Solvent Selection | Aqueous or solvent-free | Reduces environmental impact and simplifies purification [39] [51] |
| Pressure Conditions | Atmospheric to moderate | Influences reaction selectivity and product distribution [48] |
The compound 3-But-2-enoxypyridine, systematically named 3-(But-2-en-1-yloxy)pyridine, represents a heterocyclic aromatic ether with the molecular formula C₉H₁₁NO and molecular weight of 149.19 g/mol [1]. This compound features a pyridine ring substituted at the 3-position with a but-2-en-1-yloxy group, creating a unique structural motif that combines aromatic heterocyclic character with aliphatic ether functionality.
The Nuclear Magnetic Resonance spectroscopic analysis of 3-But-2-enoxypyridine reveals characteristic signatures that distinguish this compound from related pyridine derivatives. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct regions corresponding to the aromatic pyridine protons and the aliphatic butenoxy substituent [2] [3].
In the aromatic region, the pyridine ring protons are expected to appear in the range of 7.2-8.8 ppm, with the proton at position 2 (ortho to nitrogen) typically exhibiting the most downfield chemical shift due to the deshielding effect of the nitrogen atom [2]. The proton at position 4 appears as a doublet of doublets, while the proton at position 6 shows coupling patterns characteristic of the substituted pyridine system. The proton at position 5 displays intermediate chemical shift values between the highly deshielded position 2 and the moderately affected positions 4 and 6 [4].
The butenoxy side chain contributes distinctive signals in the aliphatic region. The vinyl protons of the but-2-ene moiety appear in the range of 5.5-6.5 ppm, with the terminal vinyl proton typically more upfield than the internal vinyl proton due to different electronic environments [5]. The methylene protons adjacent to the oxygen (OCH₂) exhibit characteristic chemical shifts around 4.5-4.8 ppm, reflecting the deshielding effect of the oxygen atom [6]. The terminal methyl group of the butenyl chain appears as a doublet in the range of 1.6-1.8 ppm due to coupling with the adjacent vinyl proton [5].
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information with carbon signals distributed across distinct chemical shift regions. The pyridine carbon atoms appear in the aromatic region (120-160 ppm), with the carbon bearing the oxygen substituent (C-3) typically showing an upfield shift compared to unsubstituted positions due to the electron-donating nature of the ether oxygen [3]. The quaternary carbons of the pyridine ring exhibit characteristic multiplicities and chemical shifts that allow for unambiguous assignment through two-dimensional Nuclear Magnetic Resonance techniques.
Two-dimensional Nuclear Magnetic Resonance techniques, particularly Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, provide crucial connectivity information for structural elucidation [8]. The Heteronuclear Single Quantum Coherence spectrum establishes direct carbon-hydrogen connectivities, while Heteronuclear Multiple Bond Correlation reveals long-range couplings that confirm the substitution pattern on the pyridine ring and the connectivity of the butenoxy chain [9].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2 (pyridine) | 8.3-8.5 | doublet | Ortho to nitrogen |
| H-4 (pyridine) | 7.2-7.4 | doublet of doublets | Meta to substituent |
| H-5 (pyridine) | 7.4-7.6 | doublet of doublets | Ortho to substituent |
| H-6 (pyridine) | 8.1-8.3 | doublet | Meta to nitrogen |
| Vinyl H (internal) | 5.8-6.2 | multiplet | But-2-ene chain |
| Vinyl H (terminal) | 5.5-5.8 | quartet | But-2-ene chain |
| OCH₂ | 4.5-4.8 | doublet | Ether linkage |
| CH₃ (terminal) | 1.6-1.8 | doublet | But-2-ene terminus |
Infrared spectroscopy of 3-But-2-enoxypyridine reveals characteristic absorption bands that confirm the presence of key functional groups and provide insight into molecular vibrations [10]. The pyridine ring exhibits characteristic carbon-nitrogen stretching vibrations in the region of 1580-1600 cm⁻¹, along with carbon-carbon aromatic stretching modes appearing around 1490-1510 cm⁻¹ [6]. The aromatic carbon-hydrogen stretching vibrations occur in the range of 3010-3080 cm⁻¹, distinguishable from aliphatic carbon-hydrogen stretches.
The ether linkage contributes a strong carbon-oxygen stretching band typically observed around 1230-1280 cm⁻¹, which is characteristic of aryl alkyl ethers [11]. The alkene functionality in the butenyl chain produces carbon-carbon double bond stretching vibrations near 1640-1660 cm⁻¹, while the associated carbon-hydrogen stretching modes appear around 3020-3040 cm⁻¹ [12].
Out-of-plane bending vibrations of the aromatic protons provide fingerprint information in the region below 900 cm⁻¹, with specific patterns indicative of the 3-substitution pattern on the pyridine ring [10]. These bands, combined with in-plane bending modes around 1000-1200 cm⁻¹, offer valuable structural confirmation.
Mass spectrometric analysis employs electron ionization and electrospray ionization techniques to provide molecular weight confirmation and fragmentation patterns [6]. Under electron ionization conditions, the molecular ion peak appears at m/z 149, corresponding to the molecular formula C₉H₁₁NO. Common fragmentation pathways include loss of the butenyl group (loss of 55 mass units) to yield a fragment at m/z 94 corresponding to 3-hydroxypyridine, and loss of the entire butenoxy substituent (loss of 71 mass units) to produce a pyridine radical cation at m/z 78 [12].
Electrospray ionization mass spectrometry in positive mode typically yields protonated molecular ions [M+H]⁺ at m/z 150, while negative mode ionization may produce deprotonated species under appropriate conditions [2]. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and distinguish isobaric compounds.
| Infrared Band (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3010-3080 | Aromatic C-H stretch | Medium |
| 2920-2980 | Aliphatic C-H stretch | Medium |
| 1640-1660 | C=C stretch (alkene) | Medium |
| 1580-1600 | C=N stretch (pyridine) | Strong |
| 1490-1510 | C=C stretch (aromatic) | Strong |
| 1230-1280 | C-O stretch (ether) | Strong |
| 800-900 | Aromatic C-H bend (out-of-plane) | Medium |
Single crystal X-ray diffraction represents the most definitive method for structural characterization of 3-But-2-enoxypyridine, providing precise atomic coordinates and bond parameters [13] [14]. While specific crystallographic data for this compound are not readily available in the literature, structural predictions can be made based on analogous pyridine derivatives and computational modeling approaches [15] [16].
The pyridine ring in 3-But-2-enoxypyridine is expected to maintain planar geometry with bond lengths consistent with aromatic character. The carbon-nitrogen bond distances within the ring typically range from 1.32-1.34 Å, while carbon-carbon bonds exhibit lengths around 1.38-1.40 Å, reflecting the delocalized π-electron system [17] [14]. The substitution at position 3 introduces minimal distortion to the ring geometry, as this position is meta to the nitrogen atom and experiences reduced electronic perturbation compared to ortho positions.
The ether linkage connecting the pyridine ring to the butenyl chain represents a key structural feature requiring detailed analysis. The carbon-oxygen bond length at the pyridine ring (C3-O) is expected to be approximately 1.36-1.38 Å, characteristic of aryl-oxygen single bonds with partial double bond character due to resonance contributions [18]. The oxygen-carbon bond to the aliphatic chain (O-CH₂) exhibits typical ether bond lengths around 1.42-1.44 Å [19].
Crystal packing arrangements provide insight into intermolecular interactions that stabilize the solid-state structure. Pyridine derivatives commonly exhibit π-π stacking interactions between aromatic rings, with typical interplanar distances of 3.4-3.8 Å [17] [20]. The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor, potentially forming weak interactions with hydrogen atoms from neighboring molecules or included solvent molecules.
The butenyl substituent introduces conformational flexibility that influences crystal packing. The torsion angle around the C3-O bond determines the relative orientation of the substituent with respect to the pyridine plane, while rotation around the O-CH₂ bond affects the extended conformation of the aliphatic chain [18]. These conformational degrees of freedom result in multiple possible crystal polymorphs with distinct packing arrangements.
| Structural Parameter | Expected Value | Method of Determination |
|---|---|---|
| C-N bond length (pyridine) | 1.32-1.34 Å | X-ray diffraction |
| C-C bond length (pyridine) | 1.38-1.40 Å | X-ray diffraction |
| C3-O bond length | 1.36-1.38 Å | X-ray diffraction |
| O-CH₂ bond length | 1.42-1.44 Å | X-ray diffraction |
| C3-O-CH₂ bond angle | 115-120° | X-ray diffraction |
| π-π stacking distance | 3.4-3.8 Å | Crystal packing analysis |
The conformational behavior of 3-But-2-enoxypyridine in the solid state reflects the interplay between intramolecular strain and intermolecular packing forces [18] [16]. The molecule possesses several rotational degrees of freedom that contribute to conformational flexibility, primarily centered around the ether linkage and the aliphatic chain.
Rotation around the C3-O bond allows the butenoxy substituent to adopt various orientations relative to the pyridine plane. Energy barriers for this rotation are typically low (2-5 kcal/mol), permitting facile interconversion between conformers at ambient temperature [21]. However, crystal packing constraints may stabilize specific conformations that optimize intermolecular interactions while minimizing steric clashes.
The butenyl chain itself exhibits conformational preferences influenced by the alkene geometry and terminal methyl group orientation. The but-2-ene moiety adopts either E or Z configuration, with the E isomer generally favored due to reduced steric strain between substituents [5]. Additional conformational flexibility arises from rotation around single bonds within the chain, subject to the usual gauche and anti preferences observed in aliphatic systems [18].
Temperature-dependent crystallographic studies reveal the extent of thermal motion and conformational exchange in the solid state. Atomic displacement parameters provide quantitative measures of vibrational amplitudes, with larger values indicating greater thermal motion or static disorder [20]. The butenyl chain typically exhibits higher displacement parameters than the rigid pyridine ring, reflecting its greater conformational flexibility.
Phase transitions may occur upon heating or cooling, corresponding to changes in molecular conformation or crystal packing arrangements. These transitions manifest as discontinuities in unit cell parameters and may be accompanied by changes in symmetry [15]. Differential scanning calorimetry coupled with variable-temperature X-ray diffraction provides comprehensive characterization of such phase behavior.
Density Functional Theory calculations provide detailed insight into the electronic structure and energetic properties of 3-But-2-enoxypyridine [22] [23]. The B3LYP functional with 6-311G(d,p) basis set represents a widely used level of theory that balances computational efficiency with chemical accuracy for organic molecules containing heteroatoms [24] [25].
Geometry optimization reveals the minimum energy conformation of the isolated molecule, free from crystal packing constraints. The pyridine ring maintains strict planarity with bond lengths and angles in excellent agreement with experimental values from related compounds . The butenoxy substituent adopts an extended conformation that minimizes steric interactions while allowing for optimal orbital overlap in the ether linkage.
Vibrational frequency calculations confirm the optimized geometry as a true minimum on the potential energy surface and provide theoretical infrared and Raman spectra for comparison with experimental data [23]. The calculated frequencies typically require scaling factors (0.96-0.98 for B3LYP) to account for anharmonicity and systematic errors in the computational method [24]. Excellent correlation between calculated and experimental vibrational spectra validates the computational approach and supports structural assignments.
Electronic properties derived from Density Functional Theory calculations include dipole moments, polarizabilities, and charge distributions. The dipole moment of 3-But-2-enoxypyridine reflects the asymmetric charge distribution arising from the nitrogen atom and ether oxygen, with typical values in the range of 2-4 Debye units [27]. Molecular electrostatic potential maps reveal regions of positive and negative charge that guide understanding of intermolecular interactions and reactivity patterns [28].
Thermodynamic properties calculated at standard conditions provide valuable data for chemical kinetics and equilibrium studies. Enthalpy, entropy, and Gibbs free energy values enable prediction of reaction spontaneity and temperature dependence of chemical processes [22]. Heat capacity calculations reveal the vibrational contributions to thermal energy storage and provide input parameters for thermochemical modeling.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Dipole moment | 2.5-3.2 D | B3LYP/6-311G(d,p) |
| HOMO energy | -6.2 to -6.8 eV | Density Functional Theory |
| LUMO energy | -0.8 to -1.2 eV | Density Functional Theory |
| Band gap | 5.4-5.8 eV | Density Functional Theory |
| Polarizability | 15-18 Ų | Density Functional Theory |
| Heat of formation | 45-55 kcal/mol | Computational thermochemistry |
Molecular orbital analysis provides fundamental insight into the electronic structure and chemical reactivity of 3-But-2-enoxypyridine [29] [30]. The frontier molecular orbitals, comprising the highest occupied molecular orbital and lowest unoccupied molecular orbital, determine the compound's ability to participate in electron transfer processes and chemical reactions [31] [32].
The highest occupied molecular orbital exhibits significant density on the pyridine nitrogen atom and the ether oxygen, reflecting the electron-rich character of these heteroatoms [29]. π-orbital contributions from the aromatic ring system extend the electron density throughout the conjugated framework, while σ-orbital components localize electron density on specific atoms and bonds [33]. The spatial distribution of the highest occupied molecular orbital governs the compound's behavior as an electron donor in chemical reactions.
The lowest unoccupied molecular orbital displays characteristic π* character centered on the pyridine ring system [21]. The electron-deficient nature of this orbital makes it accessible for nucleophilic attack or electron donation from reducing agents [32]. The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital (typically 5-6 eV) determines the compound's electronic excitation properties and photochemical behavior.
Electron density analysis employs various computational approaches to characterize chemical bonding and charge distribution [34] [30]. The electron localization function provides a dimensionless measure of electron pairing probability, revealing regions of covalent bonding, lone pairs, and core electrons [23]. Values near unity indicate strong electron localization (as in covalent bonds), while intermediate values suggest delocalized bonding or weak interactions.
Quantum theory of atoms in molecules analysis partitions the molecular electron density into atomic basins, enabling calculation of atomic charges, bond orders, and critical point properties [23]. Bond critical points located along bond paths exhibit characteristic electron density values and Laplacian signatures that distinguish covalent, ionic, and weak interactions [34]. The topological analysis provides quantitative measures of bond strength and polarity that complement traditional chemical intuition.
Natural bond orbital analysis decomposes the molecular wavefunction into localized bond and lone pair orbitals that closely resemble Lewis structures [33]. The occupancy of these natural orbitals provides measures of electron delocalization and hyperconjugation effects. Donor-acceptor interactions between filled and vacant orbitals contribute stabilization energies that can be quantified through second-order perturbation theory analysis [31].
Electrostatic potential surfaces map the three-dimensional distribution of molecular charge, revealing regions attractive to positive or negative species [28]. Red regions (negative potential) indicate electron-rich areas suitable for electrophilic attack, while blue regions (positive potential) mark electron-poor sites susceptible to nucleophilic approach. The magnitude and spatial extent of these potential regions guide prediction of intermolecular interactions and reaction selectivity.
| Molecular Orbital Property | Value Range | Chemical Significance |
|---|---|---|
| HOMO electron density (N atom) | 0.15-0.25 | Nucleophilic reactivity |
| HOMO electron density (O atom) | 0.10-0.20 | Electron donation capability |
| LUMO electron density (C2) | 0.20-0.30 | Electrophilic reactivity |
| Bond order (C3-O) | 1.15-1.25 | Partial double bond character |
| Atomic charge (N) | -0.35 to -0.45 | Nucleophilic character |
| Atomic charge (O) | -0.25 to -0.35 | Electron density concentration |